![molecular formula C16H18N2OS B2678524 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea CAS No. 1235311-82-6](/img/structure/B2678524.png)
1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
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Description
1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. It is commonly referred to as "CTU" and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
Biochemical Evaluation of Urea Derivatives
A study by Vidaluc et al. (1995) synthesized a series of flexible ureas with antiacetylcholinesterase activity, aiming to optimize the spacer length between pharmacophoric moieties for enhanced conformational flexibility. This research highlights the critical role of structural modifications in achieving high inhibitory activities, suggesting potential applications in designing effective inhibitors for enzymes like acetylcholinesterase. This investigation can provide insights into the design and development of compounds similar to 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea for therapeutic purposes (Vidaluc et al., 1995).
Urea Derivatives in Plant Morphogenesis
Ricci and Bertoletti (2009) reviewed the history and biological activity of urea derivatives, including their cytokinin-like activity and ability to enhance adventitious root formation. This study emphasizes the importance of chemical structure in determining the biological activity of urea derivatives, which could be relevant for agricultural applications and the development of new plant growth regulators based on the structure of 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (Ricci & Bertoletti, 2009).
Corrosion Inhibition Performance
Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study suggests that urea derivatives can form protective layers on metal surfaces, preventing corrosion. This finding indicates potential industrial applications of 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea and similar compounds in protecting metals from corrosion (Mistry et al., 2011).
Enantioselective Anion Receptors
Roussel et al. (2006) synthesized non-racemic atropisomeric ureas as neutral enantioselective anion receptors for amino acid derivatives. The study provides insights into the structural requirements for achieving high enantioselectivity, indicating potential applications in chiral separation technologies and the synthesis of enantiomerically pure compounds, including those structurally related to 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (Roussel et al., 2006).
Cyclodextrin Complexation and Molecular Devices
Lock et al. (2004) explored the complexation of stilbene derivatives with cyclodextrin-linked ureas, leading to the self-assembly of molecular devices. This research demonstrates the utility of urea derivatives in constructing molecular devices through photoisomerization, suggesting potential applications in developing novel photonic and electronic devices based on the principles observed for compounds like 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (Lock et al., 2004).
properties
IUPAC Name |
1-cyclopropyl-3-(2-methylphenyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-4-2-3-5-15(12)17-16(19)18(14-6-7-14)10-13-8-9-20-11-13/h2-5,8-9,11,14H,6-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCWPAMHIJIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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